Chemical structure and physical properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride
Chemical structure and physical properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, a morpholine derivative with potential applications in pharmaceutical and chemical research. The document details the compound's chemical structure, proposes a robust synthetic pathway, and outlines detailed experimental protocols for the determination of its key physical and chemical properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's characteristics and the methodologies for its analysis. The protocols described herein are based on established chemical principles and are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction
Morpholine and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse pharmacological activities.[1][2] The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.[3] 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride incorporates this versatile scaffold along with a benzyloxy group and a secondary alcohol, making it an interesting candidate for further investigation as a chemical intermediate or a pharmacologically active agent. This guide aims to provide a thorough technical understanding of this compound, from its fundamental structure to the practical methodologies for its synthesis and characterization.
Chemical Structure and Nomenclature
The chemical structure of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride combines a benzyl ether, a propan-2-ol backbone, and a morpholine ring. The hydrochloride salt form enhances its stability and aqueous solubility.
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IUPAC Name: 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
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Synonyms: 1-(Benzyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
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CAS Number: 352460-39-0
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Molecular Formula: C₁₄H₂₂ClNO₃
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Molecular Weight: 287.78 g/mol
The structure features a chiral center at the C2 position of the propanol backbone, meaning it can exist as a racemic mixture of (R) and (S) enantiomers.
Proposed Synthesis
A plausible and efficient synthetic route to 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride involves a two-step process: the nucleophilic ring-opening of benzyl glycidyl ether with morpholine, followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol (Free Base)
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To a solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol, add benzyl glycidyl ether (1.0 equivalent) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the pure free base.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified 1-(Benzyloxy)-3-morpholinopropan-2-ol in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.[4]
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of hydrochloric acid in dioxane or diethyl ether (1.1 equivalents) dropwise with stirring.
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A precipitate of the hydrochloride salt should form. Continue stirring for an additional 30 minutes at 0°C.
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Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride.[5]
Physical Properties
The physical properties of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride are crucial for its handling, formulation, and application. The following table summarizes the key physical properties, with proposed experimental protocols for their determination.
| Property | Predicted/Expected Value | Experimental Protocol |
| Appearance | White to off-white solid | Visual inspection |
| Melting Point | To be determined | USP/Ph. Eur. capillary method[6] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol).[7][8] Insoluble in non-polar organic solvents (e.g., hexane). | Solubility tests in various solvents |
Experimental Protocol: Melting Point Determination
The melting point will be determined using a digital melting point apparatus following a standard protocol.[9][10]
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Finely powder a small amount of the dry sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.
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Reduce the heating rate to 1-2°C per minute.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Experimental Protocol: Solubility Determination
The solubility will be qualitatively assessed in a range of solvents.[11]
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To a series of test tubes, add approximately 10 mg of the compound.
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To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) at room temperature.
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Vortex each tube for 30 seconds and visually inspect for dissolution.
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If the compound does not dissolve, gently warm the test tube and observe any changes in solubility.
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Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. This involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the protons of the propanol backbone, and the methylene protons of the morpholine ring. The chemical shifts will be influenced by the neighboring functional groups.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons, the carbons of the propanol backbone, and the carbons of the morpholine ring.
Expected ¹H NMR Spectral Features:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (CH₂-Ph) | ~4.5 | Singlet |
| CH-OH | 3.8 - 4.2 | Multiplet |
| CH₂-O | 3.4 - 3.6 | Multiplet |
| CH₂-N | 2.4 - 2.8 | Multiplet |
| Morpholine O-CH₂ | 3.6 - 3.8 | Multiplet |
| OH and NH⁺ | Variable, broad | Singlet |
Experimental Protocol: NMR Spectroscopy
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Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the spectra to determine chemical shifts, coupling constants, and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3500 | Broad, strong |
| N-H⁺ (ammonium) | 2400-2800 | Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Strong |
| C=C (aromatic) | 1450-1600 | Medium to weak |
| C-O (ether) | 1050-1150 | Strong[12] |
| C-O (alcohol) | 1000-1260 | Strong[13] |
Experimental Protocol: FT-IR Spectroscopy
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Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
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Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this polar, salt-like compound.
Expected Mass Spectrum:
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[M+H]⁺: The mass spectrum in positive ion mode should show a prominent peak corresponding to the protonated free base at m/z 266.17.
Experimental Protocol: ESI-MS
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Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to facilitate ionization.
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Infuse the sample solution into the ESI source of the mass spectrometer.
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Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
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Identify the molecular ion peak and any significant fragment ions.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical protocols employ standard techniques for the comprehensive evaluation of the compound's identity, purity, and physical properties. While specific experimental data for this compound is not widely available, this guide offers a robust starting point for researchers and scientists to produce and characterize this molecule for further investigation in various fields of chemical and pharmaceutical sciences.
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